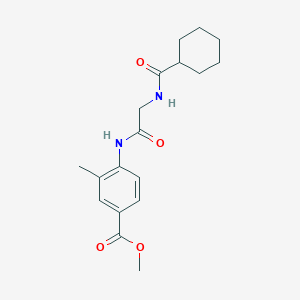

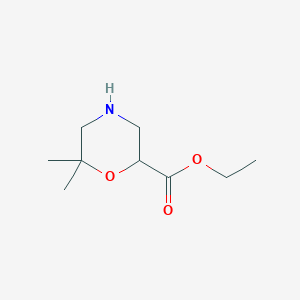

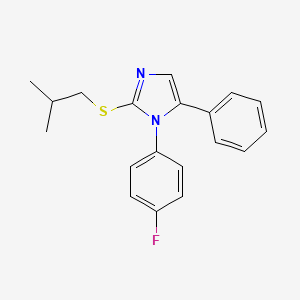

![molecular formula C9H15N3 B2860353 1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole CAS No. 2155840-61-0](/img/structure/B2860353.png)

1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole” could not be found in the available resources.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Photoinduced Tautomerization and Proton Transfer

Research on pyrazol-5-ylpyridines, including derivatives like 2-(4-methyl-1H-pyrazol-5-yl)pyridine, has shown that these compounds exhibit unique photochemical behaviors, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties have implications for understanding photophysical processes and developing photochemical applications (Vetokhina et al., 2012).

Coordination Chemistry and Luminescence

Pyrazolopyridine derivatives have been utilized in coordination chemistry, forming complexes with metals that exhibit luminescent properties. This has potential applications in the development of luminescent materials and sensors. Research has highlighted the synthesis of iridium tetrazolate complexes with pyrazolopyridine ligands, demonstrating the effect of the ancillary ligand on the emission properties of these complexes (Stagni et al., 2008).

Synthesis and Characterization

Studies have also focused on the synthesis and structural characterization of pyrazolopyridine derivatives, providing insights into their chemical properties and the potential for creating novel compounds with specific functionalities. For example, research on the synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives under microwave irradiation in water showcases the efficiency of modern synthetic methodologies (Polo et al., 2017).

Biological Screening

Pyrazolopyridine derivatives have been screened for various biological activities, including antibacterial, antifungal, and anticancer properties. This underscores the potential pharmaceutical applications of these compounds, beyond the scope of drug use and dosage specified in the exclusion criteria. For instance, the identification of antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives highlights the versatility of these compounds in medicinal chemistry (Titi et al., 2020).

Direcciones Futuras

The future directions for the study and application of pyrazoles are vast due to their wide range of applications in various fields of science . Their increasing popularity suggests that they will continue to be a focus of many techniques, especially because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Mecanismo De Acción

Target of Action

The primary targets of 1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

The compound’s molecular weight of 16524 suggests that it may have good bioavailability.

Result of Action

The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . In particular, the compound has been shown to have superior antipromastigote activity against Leishmania aethiopica and to suppress Plasmodium berghei by 70.2% to 90.4% .

Propiedades

IUPAC Name |

1-methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOYNKBMEFLVJT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C[C@@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

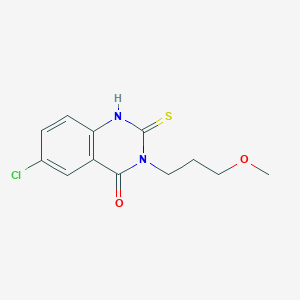

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)

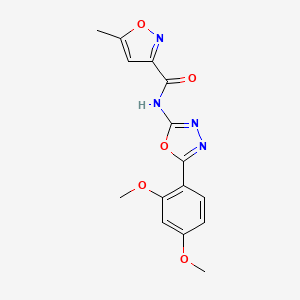

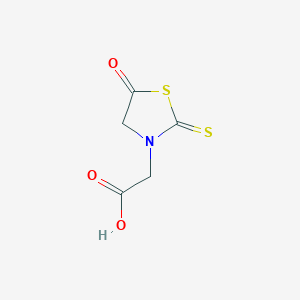

![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)

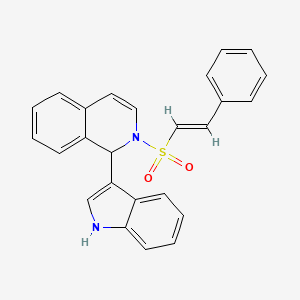

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)